

An In-Depth Technical Guide to the Mechanism of Action of LG-121071

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Compound of Interest

Compound Name: LG-121071

Cat. No.: B1675209

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Introduction: **LG-121071** is a pioneering nonsteroidal, orally active selective androgen receptor modulator (SARM) that emerged from research at Ligand Pharmaceuticals. First described in 1999, it represents a significant development in androgen research due to its distinct tricyclic quinolone structure and its tissue-selective anabolic effects. This guide provides a comprehensive overview of the core mechanism of action of **LG-121071**, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: High-Affinity Androgen Receptor Agonism

LG-121071 functions as a high-affinity full agonist of the androgen receptor (AR).[1][2] Its mechanism is centered on its ability to bind to the AR and elicit a conformational change that initiates a cascade of transcriptional events in a tissue-selective manner. Unlike endogenous androgens like testosterone, **LG-121071**'s chemical structure prevents it from being metabolized by 5 α -reductase or aromatase. This property is fundamental to its selective action, allowing for potent anabolic effects on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate.[1][2]

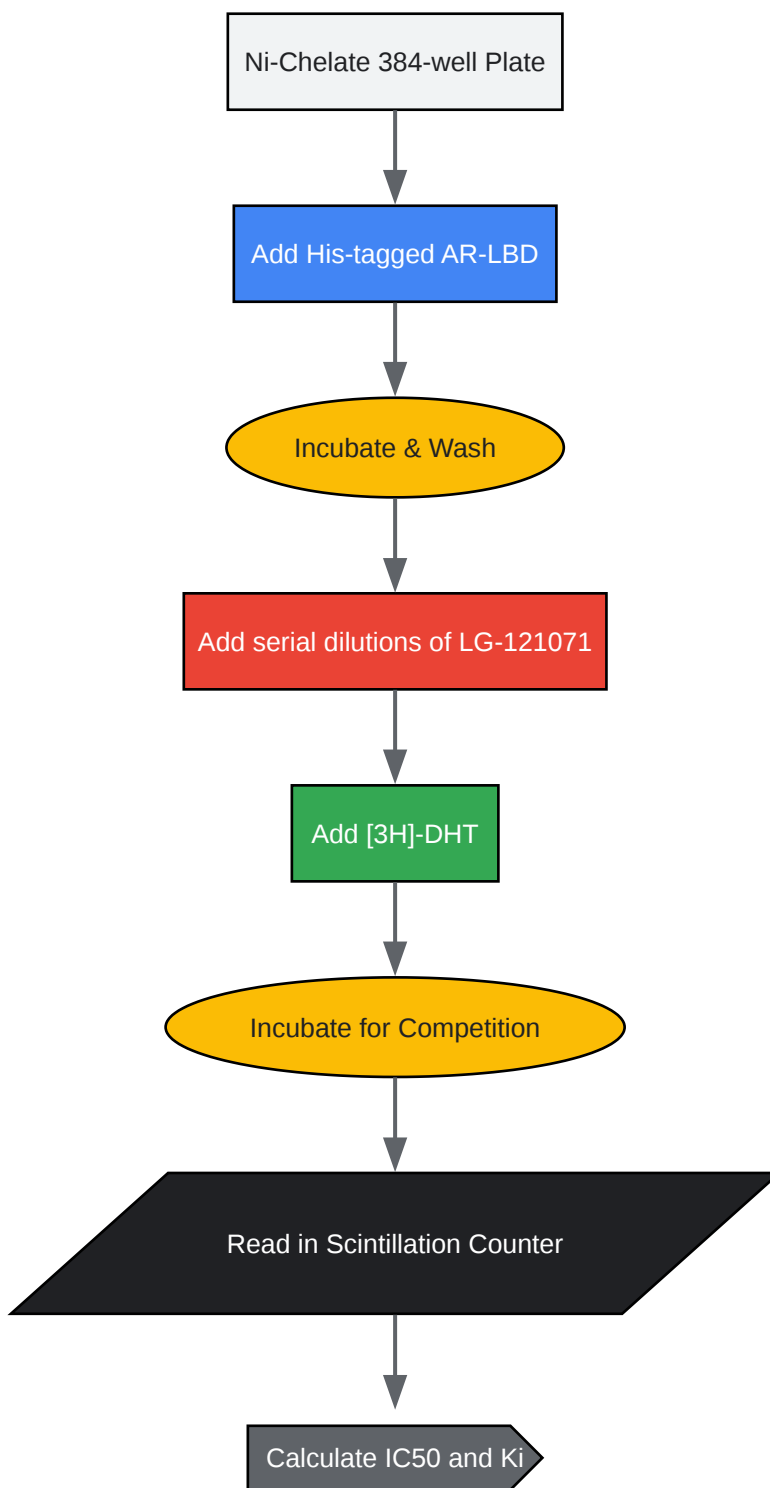
Quantitative Binding and Functional Parameters

The following table summarizes the key quantitative data that define the interaction of **LG-121071** with the androgen receptor.

Parameter	Value	Description
Binding Affinity (K _i)	17 nM	A measure of the high affinity of LG-121071 for the androgen receptor. [1] [2]
Functional Activity	Full Agonist	LG-121071 demonstrates efficacy comparable to the potent endogenous androgen, dihydrotestosterone (DHT). [1]
Chemical Class	Nonsteroidal SARM	It possesses a tricyclic quinolone derivative structure. [1] [2]
Metabolic Profile	Not a substrate for 5 α -reductase or aromatase	This leads to a lack of potentiation in androgenic tissues and no conversion to estrogenic metabolites. [1]

Signaling Pathway of LG-121071

The binding of **LG-121071** to the androgen receptor initiates a series of molecular events that culminate in the regulation of target gene expression. The diagram below illustrates this signaling cascade.



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References

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- 2. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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